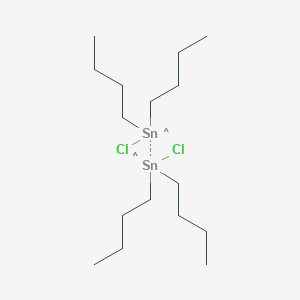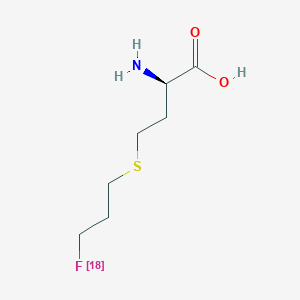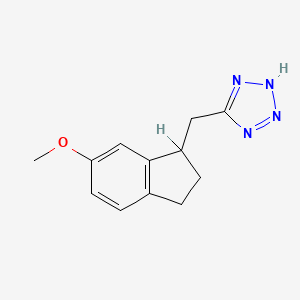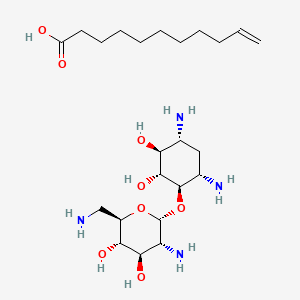
Neomycin undecylenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neomycin undecylenate is a compound formed by the combination of neomycin, an aminoglycoside antibiotic, and undecylenic acid, an antifungal agent. This compound is known for its broad-spectrum antibacterial and antifungal properties, making it a valuable agent in both medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of neomycin undecylenate involves the reaction of an acid salt of neomycin with an alkali metal or ammonium salt of undecylenic acid. This reaction is carried out in an inert saline medium containing not more than 10 percent of inorganic salt ions. The formed this compound is then separated, washed free of contaminants, and dried .
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process ensures high yield and purity by maintaining controlled reaction conditions and using efficient separation and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Neomycin undecylenate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups in the compound, potentially affecting its antibacterial and antifungal properties.
Reduction: This reaction can modify the compound’s structure, impacting its efficacy.
Substitution: This reaction involves replacing one functional group with another, which can change the compound’s activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Neomycin undecylenate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions between antibiotics and fatty acids.
Biology: Investigated for its effects on bacterial and fungal cell membranes.
Medicine: Applied in topical formulations to treat skin infections and prevent bacterial contamination.
Industry: Utilized in the formulation of antifungal and antibacterial coatings for various surfaces
Mechanism of Action
Neomycin undecylenate exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis, and disrupting cell membrane integrity. The undecylenic acid component enhances the compound’s antifungal activity by interfering with the fungal cell membrane, leading to cell lysis .
Comparison with Similar Compounds
Neomycin sulfate: Another form of neomycin used primarily for its antibacterial properties.
Neomycin palmitate: A derivative of neomycin with similar antibacterial activity but different solubility and stability properties.
Undecylenic acid: Used alone as an antifungal agent but lacks the broad-spectrum antibacterial activity of neomycin undecylenate
Uniqueness: this compound is unique due to its combined antibacterial and antifungal properties, making it more versatile than its individual components. This dual activity enhances its effectiveness in treating mixed infections and preventing microbial resistance .
Properties
CAS No. |
1406-04-8 |
|---|---|
Molecular Formula |
C23H46N4O8 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;undec-10-enoic acid |
InChI |
InChI=1S/C12H26N4O6.C11H20O2/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-12,17-20H,1-2,13-16H2;2H,1,3-10H2,(H,12,13)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |
InChI Key |
ZHIKHAVOCHJPNC-SQAHNGQVSA-N |
Isomeric SMILES |
C=CCCCCCCCCC(=O)O.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N |
Canonical SMILES |
C=CCCCCCCCCC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




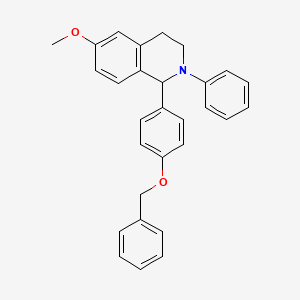

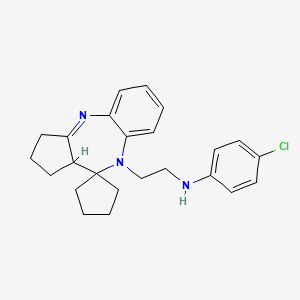
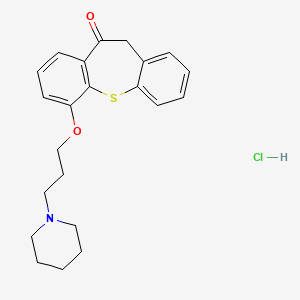

![1-(2-piperidin-1-ylethoxy)-6H-benzo[b][1]benzothiepin-5-one;hydrochloride](/img/structure/B12742123.png)

